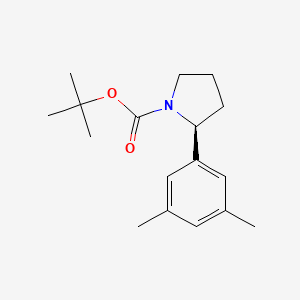
3-Bromo-6-chloro-2-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzonitrile typically involves the bromination and chlorination of 2-methoxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-chloro-2-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal applications, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-Bromo-2-chloro-6-methoxybenzonitrile
- 3-Bromo-4-methoxybenzonitrile
- 2-Bromo-3-methoxybenzonitrile
Comparison: Compared to similar compounds, 3-Bromo-6-chloro-2-methoxybenzonitrile is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the aromatic ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H5BrClNO |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
3-bromo-6-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3 |
Clé InChI |
PLIUOFWZWOWXKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C#N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)


